3-(4-Chlorophenoxy)prop-1-yne-1-thiol
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Overview
Description
3-(4-Chlorophenoxy)prop-1-yne-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a prop-1-yne chain, which is further connected to a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)prop-1-yne-1-thiol typically involves the reaction of 4-chlorophenol with propargyl bromide to form 3-(4-chlorophenoxy)prop-1-yne. This intermediate is then treated with thiol reagents under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)prop-1-yne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the alkyne group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenoxy)prop-1-yne-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets through its thiol and alkyne groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yne-1-thiol: Similar structure but lacks the 4-chlorophenoxy group.
3-(4-Bromophenoxy)prop-1-yne-1-thiol: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenoxy)prop-1-yne-1-thiol: Similar structure but with a methyl group instead of chlorine
Uniqueness
3-(4-Chlorophenoxy)prop-1-yne-1-thiol is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
62706-87-0 |
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Molecular Formula |
C9H7ClOS |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H7ClOS/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,12H,6H2 |
InChI Key |
GCTFSNXUFBMAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CS)Cl |
Origin of Product |
United States |
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